5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole
Description
5-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is a substituted triazole derivative characterized by a branched bromoalkyl substituent at position 5 of the triazole ring and a methyl group at position 1.
Properties
Molecular Formula |
C8H14BrN3 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14BrN3/c1-8(2,5-9)4-7-10-6-11-12(7)3/h6H,4-5H2,1-3H3 |
InChI Key |
WIHXDVDQJKDPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC=NN1C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Preparation of 3-bromo-2,2-dimethyl-1-propanol: This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under light conditions at a controlled temperature of 30°C for 6 hours.
Formation of the Triazole Ring: The next step involves the cyclization of the intermediate with appropriate reagents to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary bromine atom in the 3-bromo-2,2-dimethylpropyl group undergoes SN2 reactions with nucleophiles. This is the most well-documented reaction pathway for this compound:
-
Mechanistic Insight : The bulky 2,2-dimethylpropyl group creates steric hindrance, favoring bimolecular substitution (SN2) over elimination (E2) in polar aprotic solvents like DMF .
-
Biological Relevance : Azide derivatives are intermediates for "click chemistry" applications, enabling triazole-alkyne cycloadditions for drug discovery .
Elimination Reactions
Under strongly basic conditions, the compound can undergo dehydrohalogenation to form an alkene:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Dehydrobromination | t-BuOK, THF, 70°C | 5-(2,2-dimethylprop-1-en-1-yl)-1-methyl-1H-1,2,4-triazole |
-
Steric Effects : The bulky substituents limit elimination pathways unless high temperatures or strong bases are used.
Triazole Ring Reactivity
The 1,2,4-triazole core exhibits modest reactivity due to electron-withdrawing effects from nitrogen atoms:
Alkylation/Protonation
-
The N-3 position (less hindered) can undergo quaternization with methyl iodide or protonation in acidic media .
Coordination Chemistry
-
The triazole ring acts as a ligand for transition metals (e.g., Cu, Ag), forming complexes for catalytic applications .
Comparative Reactivity with Analogues
The reactivity of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole differs from structurally related compounds:
| Compound | Key Reactivity Difference |
|---|---|
| 5-(Bromomethyl)-1-methyl-1H-1,2,4-triazole | Faster SN2 rates due to less steric hindrance |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | Bromine on triazole ring enables direct functionalization of the heterocycle |
| 4-(3-Bromo-2,2-dimethylpropyl)-1,2,3-thiadiazole | Thiadiazole sulfur participates in redox reactions, unlike triazole |
Scientific Research Applications
5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is a synthetic organic compound that contains a triazole ring, a five-membered ring with three nitrogen atoms. It features a 3-bromo-2,2-dimethylpropyl substituent at the 5-position of the triazole ring and a methyl group at the 1-position, a structure that gives it unique chemical and biological properties.
Potential Applications
While specific, detailed applications and case studies for this compound are not available in the search results, the general information allows for potential applications to be inferred. Due to its unique structure, this compound may be useful in:
- Pharmaceutical research The triazole ring is a common motif in antifungal and antiviral drugs. The bromoalkyl substituent may also influence its biological activity.
- Materials science The compound could be a building block for creating new polymers or modifying existing materials.
- Agrochemicals Similar compounds may be useful as pesticides or herbicides.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromo-1-methyl-1H-1,2,4-triazole | Contains a bromine atom at position 3 | Used as an antifungal agent |
| 1-Methyl-1H-1,2,3-triazole | Similar methyl substitution but different nitrogen arrangement | Exhibits different reactivity patterns |
| 5-(Bromomethyl)-1-methyl-1H-1,2,4-triazole | Contains a bromomethyl group instead of a bromoalkyl group | Potentially different biological activity due to structural variation |
Mechanism of Action
The mechanism of action of 5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-(3-Bromopropyl)-1-methyl-1H-1,2,4-triazole
- Structure : Linear bromopropyl chain at position 5 (vs. branched bromo-dimethylpropyl in the target compound).
- Molecular Formula : C₆H₁₀BrN₃ (MW: 204.07) .
- Lower molecular weight (204.07 vs. 233.12 estimated for the target compound) due to the absence of two methyl branches.
- Applications: Not explicitly stated, but bromoalkyl triazoles are often intermediates in pharmaceuticals or agrochemicals.
3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole Hydrochloride
- Structure : Chloromethyl substituent at position 3 (vs. bromoalkyl at position 5).
- Molecular Formula : C₅H₈ClN₃·HCl (MW: 182.51) .
- Key Differences :
- Chlorine vs. bromine: Smaller atomic size and lower leaving-group ability, reducing reactivity in substitution reactions.
- Positional isomerism (3 vs. 5 substitution) may lead to divergent chemical behavior and biological target specificity.
Bis-1,2,4-Triazole Energetic Compounds
- Structure: Dual triazole rings with nitro/amino substituents (e.g., 5-(5-amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole) .
- Key Differences: Nitro groups enhance density and detonation performance, but bis-triazoles still underperform compared to classical explosives like RDX. The target compound’s bromoalkyl group lacks energetic functionality, suggesting non-explosive applications (e.g., pharmaceuticals).
5-Aryl-1H-1,2,4-triazole COX-2 Inhibitors
- Structure : Aryl groups (e.g., 4-methoxyphenyl) at position 5 (vs. alkyl in the target compound) .
- Key Differences :
- Aryl substituents enable π-π stacking with enzyme active sites, enhancing binding affinity (e.g., COX-2 inhibition).
- The target compound’s bromoalkyl group may improve membrane permeability due to increased lipophilicity but reduce target specificity.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 3-Bromo-2,2-dimethylpropyl (5) | C₈H₁₃BrN₃* | ~233.12 | Branched alkyl, bromine leaving group |
| 5-(3-Bromopropyl)-1-methyl-1H-1,2,4-triazole | Bromopropyl (5) | C₆H₁₀BrN₃ | 204.07 | Linear chain, lower steric hindrance |
| 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole | Br (3), CF₃ (5) | C₄H₄BrF₃N₃ | 240.00 | High lipophilicity, metabolic stability |
| 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole HCl | Chloromethyl (3) | C₅H₈ClN₃·HCl | 182.51 | Smaller substituent, reduced reactivity |
*Estimated based on analogous compounds.
Research Findings and Implications
- Reactivity : Bromine in the target compound’s branched chain may facilitate nucleophilic substitutions, useful in synthesizing derivatives for drug discovery .
- Biological Activity : While aryl triazoles excel in enzyme inhibition, bromoalkyl analogs could optimize pharmacokinetic properties like absorption and half-life .
- Energetic Applications: The absence of nitro/amino groups in the target compound limits its use in explosives, aligning it more with non-energetic applications .
Biological Activity
5-(3-bromo-2,2-dimethylpropyl)-1-methyl-1H-1,2,4-triazole is a synthetic compound characterized by a triazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in various fields such as pharmacology and agriculture.
Chemical Structure and Properties
The compound features a triazole ring with a bromoalkyl substituent at the 5-position and a methyl group at the 1-position. This unique structure may influence its solubility and biological activity compared to other triazoles.
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₄BrN₃ |
| Molecular Weight | 232.12 g/mol |
| CAS Number | 1488572-17-3 |
Synthesis Methods
Various methods for synthesizing this compound have been documented. These methods typically involve the reaction of appropriate precursors in the presence of catalysts or under specific conditions to yield the desired triazole derivative .
Antifungal and Antibacterial Properties
Triazole compounds are widely recognized for their antifungal properties. The specific activity of this compound against various fungal strains has not been extensively studied; however, related triazoles have shown significant antifungal activity. For example, compounds similar in structure have been evaluated for their effectiveness against Candida species and Aspergillus species .
Inhibition of Enzymatic Activity
The compound's potential as an inhibitor of acetylcholinesterase (AChE) has been explored in related studies. Triazole derivatives have demonstrated varying degrees of AChE inhibition, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. A study indicated that certain triazole derivatives achieved over 50% inhibition at concentrations around 30 μM . While specific data for this compound is limited, its structural similarities suggest potential activity.
Antioxidant Activity
Antioxidant properties are another area where triazoles have shown promise. The ability to scavenge free radicals is essential for mitigating oxidative stress-related diseases. In vitro studies on related compounds have demonstrated varying levels of antioxidant activity measured by DPPH radical scavenging assays . Future studies could elucidate the antioxidant capacity of this compound specifically.
Case Study: Triazole Derivatives in Neuropharmacology
A study focused on a series of triazole derivatives evaluated their effects on neuronal cells. Among these derivatives, some exhibited significant AChE inhibition and low cytotoxicity at therapeutic concentrations. Although direct data on our compound is scarce, the findings highlight the potential neuroprotective roles that similar triazoles could play .
Research Findings: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of various triazole compounds to target proteins involved in disease processes. For instance, certain derivatives showed promising binding energies indicative of strong interactions with AChE and other targets relevant to cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
